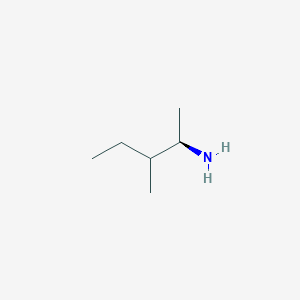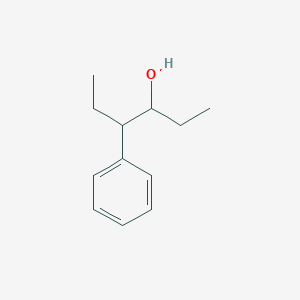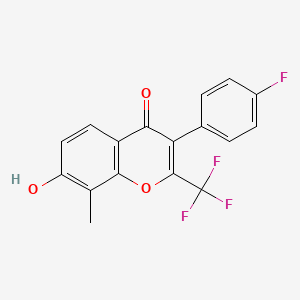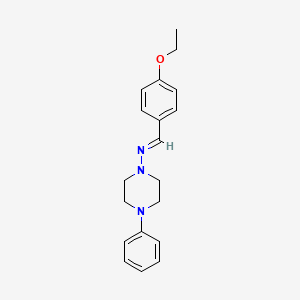
4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one is a chemical compound that belongs to the class of oxazolones Oxazolones are heterocyclic compounds containing an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2,4-difluorobenzylidene group and a phenyl group attached to the oxazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one typically involves the condensation of 2,4-difluorobenzaldehyde with hippuric acid. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like acetic anhydride. The reaction mixture is heated under reflux conditions to facilitate the formation of the oxazolone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolones with different functional groups.
科学的研究の応用
4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant and anticancer properties.
Materials Science: The compound’s fluorescent properties make it useful in the development of fluorescent probes and sensors.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival. The presence of the difluorobenzylidene group enhances its binding affinity to these targets, leading to effective inhibition. Additionally, the oxazolone ring can interact with various biological pathways, contributing to its overall biological activity .
類似化合物との比較
Similar Compounds
2,4-Difluorobenzonitrile: Similar in structure but lacks the oxazolone ring.
3,5-Bis(2,4-Difluorobenzylidene)-4-piperidone: Contains a piperidone ring instead of an oxazolone ring.
4-(2,4-Difluorobenzylidene)-2-(4-fluorophenyl)-1H-imidazol-5-one: Contains an imidazole ring instead of an oxazolone ring
Uniqueness
4-(2,4-Difluorobenzylidene)-2-phenyl-2-oxazolin-5-one is unique due to its specific combination of the oxazolone ring and the 2,4-difluorobenzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
特性
分子式 |
C16H9F2NO2 |
|---|---|
分子量 |
285.24 g/mol |
IUPAC名 |
(4E)-4-[(2,4-difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9F2NO2/c17-12-7-6-11(13(18)9-12)8-14-16(20)21-15(19-14)10-4-2-1-3-5-10/h1-9H/b14-8+ |
InChIキー |
ZADXQCRFLKLPHJ-RIYZIHGNSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=C(C=C(C=C3)F)F)/C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)F)F)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965283.png)


![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11965298.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965303.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11965307.png)
![4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965313.png)
![3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide](/img/structure/B11965319.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B11965320.png)
![4-Methoxy-2-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenol](/img/structure/B11965337.png)
![(5E)-2-(4-methoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11965354.png)

![3-[[4-[Bis(4-hydroxy-2-oxo-chromen-3-yl)methyl]phenyl]-(4-hydroxy-2-oxo-chromen-3-yl)methyl]-4-hydroxy-chromen-2-one](/img/structure/B11965366.png)

